B1577327 Nahymenoptaecin-2 precursor

Nahymenoptaecin-2 precursor

Cat. No.: B1577327
Attention: For research use only. Not for human or veterinary use.
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Description

Nahymenoptaecin-2 precursor is a glycine-rich antimicrobial peptide (AMP) identified in the parasitoid wasp Nasonia vitripennis. It is processed into a mature peptide comprising two distinct regions: an N-terminal pronavicin (a proline-rich peptide) and a C-terminal hymenoptaecin-like domain with four internal repeats . The precursor undergoes post-translational cleavage to release the active peptide, which exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including Bacillus megaterium (IC50 = 3.11 μM for pronavicin) . Its expression is regulated by the immune deficiency (IMD) pathway, a conserved insect immune signaling cascade . Evolutionary analysis suggests that hymenoptaecins, including nahymenoptaecin-2, originated from a common ancestor in Hymenoptera but have since diversified through lineage-specific adaptations .

Properties

bioactivity

Antibacterial

sequence

IRPRPTARPPYINRPPNPFKPRW

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nahymenoptaecin-2 precursor shares structural and functional similarities with several AMPs across insect taxa. Below is a detailed comparison:

Drosophila Hymenoptaecins

  • Structural Similarities: Drosophila-derived hymenoptaecins exhibit a chimeric architecture: their acidic propeptide resembles bee hymenoptaecins, while the mature peptide aligns with nahymenoptaecin-2 in size (~30–40 residues) .
  • Key Differences: Gene Structure: Drosophila hymenoptaecins lack introns, unlike Hymenoptera variants, reflecting lineage-specific intron loss . Evolutionary Origin: Phylogenetic analysis indicates a monophyletic origin in Diptera, distinct from Hymenoptera hymenoptaecins . Activity: Limited data exist on their antimicrobial potency, but their structural divergence suggests functional specialization distinct from nahymenoptaecin-2 .

Proline-Rich AMPs (Drosocin, Apidaecin, Formaecin)

  • Sequence Identity: The pronavicin region of nahymenoptaecin-2 shares 25–41.2% sequence identity with drosocin (Diptera), apidaecin (Hymenoptera), and formaecin (Lepidoptera) .
  • Functional Overlap :
    • All exhibit potent activity against Gram-negative bacteria (e.g., Escherichia coli) via intracellular targeting mechanisms .
    • Pronavicin uniquely inhibits both Gram-positive and Gram-negative bacteria, with heightened efficacy against B. megaterium (IC50 = 3.11 μM) compared to drosocin (IC50 > 10 μM for similar targets) .
  • Structural Divergence: Unlike nahymenoptaecin-2, these AMPs lack the C-terminal hymenoptaecin-like repeats, which may enhance bacterial membrane disruption .

Navitricins (Nasonia vitripennis)

  • Evolutionary Context :
    Navitricins share 50% sequence similarity with Apis mellifera abaecin and fungal polysaccharide-binding proteins (DLPs), suggesting convergent evolution in AMP diversification .
  • Functional Contrast: Navitricins are glycine-rich and cationic, resembling AMPs, but their C-terminal domain is replaced by a fungal-like acidic propeptide absent in nahymenoptaecin-2 . Unlike nahymenoptaecin-2, navitricins lack pronounced antibacterial activity, hinting at divergent roles in immunity .

Hymenoptaecin-1 (Nasonia vitripennis)

  • Structural Parallels: Both nahymenoptaecin-1 and -2 precursors contain an N-terminal pronavicin-like region.
  • Divergence: Nahymenoptaecin-2’s C-terminal domain includes four tandem repeats with a conserved glycine-rich motif, whereas hymenoptaecin-1 has fewer repeats and altered residue composition (e.g., substitution of critical lysine residues) . This structural variation correlates with differences in bacterial binding affinity and antimicrobial spectrum .

Evolutionary and Functional Insights

  • Lineage-Specific Adaptations: Hymenoptaecins in Hymenoptera retain ancestral introns, while Drosophila homologs lost them, reflecting differential evolutionary pressures .
  • Mechanistic Diversity: Nahymenoptaecin-2’s dual-domain structure (pronavicin + repeats) enables synergistic bacterial targeting, whereas single-domain AMPs like drosocin rely on intracellular uptake .

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